1-(6-Bromo-3-(trifluoromethyl)pyridin-2-yl)ethanone
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Overview
Description
1-(6-Bromo-3-(trifluoromethyl)pyridin-2-yl)ethanone is a chemical compound with the molecular formula C8H5BrF3NO It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(6-Bromo-3-(trifluoromethyl)pyridin-2-yl)ethanone can be synthesized through several methods. One common synthetic route involves the bromination of 3-(trifluoromethyl)pyridine, followed by the introduction of an ethanone group. The reaction typically requires the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using specialized equipment to handle the reagents safely. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromo-3-(trifluoromethyl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
1-(6-Bromo-3-(trifluoromethyl)pyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to modify specific molecular targets.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-3-(trifluoromethyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone: Similar structure but lacks the bromine atom.
2-Bromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone: Similar structure with the bromine atom at a different position.
Uniqueness
1-(6-Bromo-3-(trifluoromethyl)pyridin-2-yl)ethanone is unique due to the specific positioning of the bromine and trifluoromethyl groups, which influence its reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various chemical and biological studies.
Properties
CAS No. |
2089311-04-4 |
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Molecular Formula |
C8H5BrF3NO |
Molecular Weight |
268.03 g/mol |
IUPAC Name |
1-[6-bromo-3-(trifluoromethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H5BrF3NO/c1-4(14)7-5(8(10,11)12)2-3-6(9)13-7/h2-3H,1H3 |
InChI Key |
GQYWPOBLKVKKCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=N1)Br)C(F)(F)F |
Origin of Product |
United States |
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